molecular formula C6H14ClN3O2 B13449323 N',4-dihydroxypiperidine-1-carboximidamide hydrochloride

N',4-dihydroxypiperidine-1-carboximidamide hydrochloride

Katalognummer: B13449323
Molekulargewicht: 195.65 g/mol
InChI-Schlüssel: MHTRVBSBFGGUDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H13N3O2·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and a carboximidamide group attached to a piperidine ring, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine and subsequent functionalization. One common method includes the following steps:

Industrial Production Methods

Industrial production of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, filtration, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, carboxylates.

Major Products Formed

    Oxidation Products: Carbonyl derivatives such as ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Ethers or esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is unique due to the presence of both hydroxyl and carboximidamide groups on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H14ClN3O2

Molekulargewicht

195.65 g/mol

IUPAC-Name

N',4-dihydroxypiperidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C6H13N3O2.ClH/c7-6(8-11)9-3-1-5(10)2-4-9;/h5,10-11H,1-4H2,(H2,7,8);1H

InChI-Schlüssel

MHTRVBSBFGGUDP-UHFFFAOYSA-N

Isomerische SMILES

C1CN(CCC1O)/C(=N/O)/N.Cl

Kanonische SMILES

C1CN(CCC1O)C(=NO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.